3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the compound into its corresponding hydrazine derivatives.
Substitution: Various substitution reactions can occur, particularly at the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
Medicinally, compounds like 3-(2-Ethoxyphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide are investigated for their potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Other pyrazole derivatives with similar substituents
Uniqueness
The uniqueness of 3-(2-Ethoxyphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
302917-89-1 |
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Molecular Formula |
C22H24N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-4-28-21-8-6-5-7-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-11-17(12-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
VWFZDLQVHZVVSM-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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